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Compound of Interest

Compound Name: 3-Methoxyazetidine

Cat. No.: B035406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-
Methoxyazetidine, a heterocyclic compound of interest in medicinal chemistry and drug

development. Due to the limited availability of public experimental spectra for this specific

molecule, this guide presents a combination of established analytical methodologies and

predicted spectroscopic data based on analogous structures and established principles of

NMR, IR, and MS spectroscopy. This information serves as a valuable reference for the

characterization and quality control of 3-Methoxyazetidine in a research and development

setting.

Molecular Structure and Properties
Molecular Formula: C₄H₉NO

Molecular Weight: 87.12 g/mol [1]

Exact Mass: 87.068413911 Da

CAS Number: 110925-17-2

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 3-Methoxyazetidine. This

data is derived from the analysis of structurally similar azetidine derivatives and established
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spectroscopic principles.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400
MHz)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~3.9 - 4.1 Quintet ~6.0 H-3

~3.6 - 3.8 Triplet ~7.5 H-2 (2H), H-4 (2H)

~3.3 Singlet - -OCH₃ (3H)

~2.0 - 2.5 Broad Singlet - -NH (1H)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100
MHz)

Chemical Shift (δ) ppm Assignment

~70 - 75 C-3

~55 - 60 -OCH₃

~50 - 55 C-2, C-4

Table 3: Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment

~3350 - 3300 Medium, Broad N-H Stretch

~2950 - 2850 Medium C-H Stretch (Aliphatic)

~1150 - 1080 Strong C-O Stretch (Ether)

~1350 - 1250 Medium C-N Stretch (Aliphatic Amine)

Table 4: Predicted Mass Spectrometry (MS) Data
(Electron Ionization)
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m/z Relative Intensity (%)
Assignment (Proposed
Fragment)

87 High [M]⁺ (Molecular Ion)

86 Moderate [M-H]⁺

72 Moderate [M-CH₃]⁺

58 High [M-C₂H₃O]⁺ or [M-CHO-CH₃]⁺

56 Moderate [M-OCH₃]⁺

44 High [C₂H₄N]⁺

Disclaimer: The quantitative data presented in Tables 1-4 are predicted values based on the

analysis of similar compounds and have not been experimentally verified from publicly

available sources for 3-Methoxyazetidine. These values should be used as a guide for

spectral interpretation.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

protocols are general and can be adapted for the specific instrumentation available in the

laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxyazetidine in 0.6-0.7 mL

of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of a reference

standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 300 MHz or higher.

¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Process the data using Fourier transformation, phase correction, and baseline correction.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.

Typical parameters include a 45-degree pulse width, a longer relaxation delay (e.g., 2-5

seconds) to ensure quantitative data, and a sufficient number of scans for adequate

signal-to-noise ratio.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Neat Liquid):

Place a drop of neat 3-Methoxyazetidine between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin liquid film.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty salt plates.

Place the sample in the spectrometer and record the sample spectrum.
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The instrument software will automatically subtract the background to produce the final

spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

creating fragment ions and providing structural information.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. The

fragmentation pattern provides clues to the molecule's structure.

Visualizations
General Spectroscopic Analysis Workflow
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Sample Preparation

Spectroscopic Techniques

Data Interpretation
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Caption: Workflow for the spectroscopic analysis of 3-Methoxyazetidine.

Structure and NMR Atom Numbering
Caption: Structure of 3-Methoxyazetidine with atom numbering for NMR assignment.

Proposed Mass Spectrometry Fragmentation Pathway
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Caption: A plausible fragmentation pathway for 3-Methoxyazetidine in EI-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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